Licochalcone C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Profile and Key Characteristics

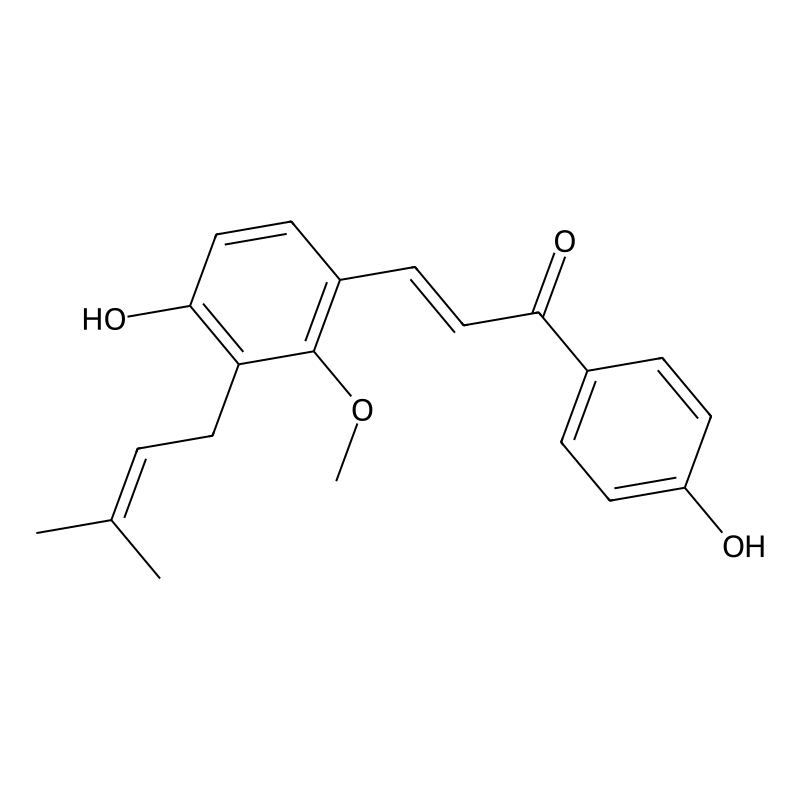

LCC is based on the chalcone skeleton, 1,3-diphenyl-2-propen-1-one [1]. Its specific molecular structure includes a γ,γ-dimethylallyl (isoprenyl) substituent, contributing to its biological activity [2].

- Chemical Name: (2E)-3-[4-Hydroxy-2-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

- Molecular Formula: C21H22O4

- Molecular Weight: 338.40 g/mol [3]

- CAS Registry Number: 144506-14-9

- PubChem CID: 9840805 [4]

Pharmacological Activities and Mechanisms of Action

The table below summarizes the primary pharmacological activities of Licochalcone C and their underlying molecular mechanisms.

| Pharmacological Activity | Studied Model(s) | Key Molecular Targets & Mechanisms |

|---|

| Anticancer Activity | Human colorectal carcinoma HCT116 cells (including oxaliplatin-resistant) [4] | • Inhibits EGFR & AKT kinase activity • Induces G2/M cell cycle arrest (modulates p21, p27, Cyclin B1, Cdc2) • Induces mitochondrial apoptosis (ROS generation, ↓MMP, ↑cytochrome c release, caspase activation) [4] | | | Esophageal and oral squamous cell carcinoma [4] | • Activates ROS/MAPK pathway (JNK, p38 phosphorylation) [4] | | Anti-inflammatory & Antioxidant Activity | LPS/IFN-γ-induced THP-1 human monocytic cells [5] | • Suppresses iNOS expression & NO production via NF-κB • Enhances antioxidant defense (↑SOD, CAT, GPx activity) • Scavenges extracellular superoxide anions (O₂⁻) [5] | | Antibacterial Activity | Gram-positive bacteria (MSSA, MRSA), Mycobacterium spp., H. pylori [2] | • Disrupts bacterial cell membrane (membrane permeability similar to nisin) • Inhibits biofilm formation in MSSA & MRSA [2] |

Key Experimental Protocols

To facilitate your research, here are detailed methodologies for key assays used to characterize LCC's pharmacology.

In Vitro Anticancer and Apoptosis Mechanism Assay [4]

Cell Viability (MTT Assay)

- Protocol: Seed HCT116 cells (5.0×10³ cells/well) in 96-well plates. After 24h, treat with LCC (0-20 µM) for 24-48h. Add MTT solution (5 mg/mL) and incubate for 1-4h. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

- Key Finding: LCC significantly inhibits proliferation of both sensitive and oxaliplatin-resistant HCT116 cells.

Annexin V/7-AAD Apoptosis Assay

- Protocol: Treat cells with LCC (0-20 µM) for 48h. Harvest, wash with PBS, and stain with Muse Annexin V & Dead Cell reagent. Analyze fluorescence immediately via flow cytometry (e.g., Muse Cell Analyzer).

Western Blot for Mechanism Elucidation

- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Detection: Resolve proteins by SDS-PAGE, transfer to PVDF membrane, and incubate with primary antibodies (e.g., p-EGFR, p-AKT, p-JNK, p-p38, cleaved caspase-3, PARP, p21, Cyclin B1) overnight at 4°C. Use appropriate HRP-conjugated secondary antibodies and visualize with ECL reagent.

Intracellular ROS Measurement

- Protocol: Incubate LCC-treated cells with 10 µM DCFH-DA for 30 min. Analyze fluorescence intensity by flow cytometry or fluorescence microscopy.

Antibacterial Activity and Biofilm Assay [2]

Minimum Inhibitory Concentration (MIC) Determination

- Protocol: Use broth microdilution method per CLSI guidelines. Prepare LCC serial dilutions in Mueller-Hinton broth, inoculate with ~5×10⁵ CFU/mL bacteria, and incubate 18-24h at 37°C. MIC is the lowest concentration with no visible growth.

Biofilm Inhibition (MBIC) Assay

- Protocol: Grow biofilms in 96-well plates. Treat with LCC serial dilutions. After incubation, stain adhered biofilm with crystal violet (0.1%), solubilize with ethanol-acetate, and measure OD570nm. MBIC50 is the concentration that inhibits 50% of biofilm formation.

Bacterial Membrane Integrity (Fluorescence Microscopy)

- Protocol: Treat bacterial suspension with LCC. Stain with SYTO9 (labels all cells, green) and Propidium Iodide (PI) (penetrates damaged membranes, red). Observe under fluorescence microscope. Membrane disruption is indicated by increased red fluorescence.

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways modulated by this compound, based on the experimental evidence.

Key signaling pathways modulated by this compound in cancer and inflammation models.

Pharmacokinetics and Toxicity Considerations

While the pharmacological effects of LCC are promising, its drug-like properties require further investigation for clinical translation.

- Antibacterial Toxicity: In a Galleria mellonella larvae model, LCC demonstrated no systemic toxicity at 100 µg/mL over 80 hours, suggesting a potentially favorable safety profile for antibacterial applications [2].

- Bioavailability of Related Chalcones: Data from other licorice chalcones suggest potential challenges. For example, Licochalcone A was detected in mouse brain tissue following intraperitoneal administration, confirming its ability to cross the blood-brain barrier [6]. However, Isoliquiritigenin, another chalcone, showed low absorption efficiency and rapid disappearance in rat tissues [1]. The absorbed fractions of Licochalcone A and Echinatin in rat plasma were reported to be 3.3% and 6.81%, respectively [1], indicating that bioavailability may be a significant consideration for LCC.

Conclusion and Future Perspectives

This compound is a multifaceted natural product with compelling pharmacological activities, particularly in oncology (via targeting EGFR/AKT and inducing ROS-mediated apoptosis) and infectious disease (via membrane disruption). Future research should prioritize comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies, in vivo efficacy validation in relevant disease models, and lead optimization to improve its pharmacokinetic profile and potency.

References

- 1. The Role of Licorice Chalcones as Molecular Genes and ... [mdpi.com]

- 2. Synthesis, Antibacterial Effects, and Toxicity of ... [mdpi.com]

- 3. Quantitative Structure-Activity Relationship of Enhancers ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Growth of Human Colorectal ... [pmc.ncbi.nlm.nih.gov]

- 5. Licocalchone-C Extracted from Glycyrrhiza Glabra Inhibits ... [mdpi.com]

- 6. Detection and pharmacokinetics of licochalcone A in brains ... [link.springer.com]

what is Licochalcone C derived from

Synthesis of Licochalcone C

Due to its low natural abundance, chemical synthesis is crucial for making this compound available for research. Recent synthetic approaches focus on improving yield and regioselectivity.

| Synthetic Step | Key Objective | Note on Regioselectivity |

|---|---|---|

| 1. C-Isoprenylation | Introduce isoprenyl group to resorcinol-based starting material [1]. | Non-regioselective; a key challenge is introducing the prenyl group specifically at the C-3 position of the ring [1]. |

| 2. Protection & Methylation | Protect hydroxyl groups (e.g., with MOM) and methylate specific positions [1]. | Ensures correct substitution pattern on the final product [1]. |

| 3. Claisen-Schmidt Condensation | Form the core α,β-unsaturated ketone bridge [1]. | Creates the characteristic "retrochalcone" backbone [1]. |

| 4. Deprotection | Remove protecting groups to reveal free hydroxyl groups [1]. | Yields the final active compound [1]. |

A 2024 study reported a six-step synthetic route achieving a 10% overall yield [1]. Advanced methods have achieved regioselective synthesis and scalability up to 30 grams [1].

Key Experimental Protocols & Biological Data

This compound has shown promising biological activities in recent studies. The table below summarizes quantitative data from antibacterial assays.

| Assay Type / Organism | Key Finding / Metric | Experimental Detail / Result |

|---|---|---|

| Broth Microdilution Assay | Determines Minimum Inhibitory Concentration (MIC) [1]. | Standard CLSI methods; 96-well microtiter plates [1]. |

| Gram-positive Bacteria (S. aureus) | MIC = 12.5 µg/mL (against both MSSA & MRSA) [1]. | Suggests mechanism of action may not involve penicillin-binding proteins (PBPs) [1]. |

| Mycobacterium species | MIC = 36.2 - 125 µg/mL [1]. | -- |

| Helicobacter pylori | MIC = 25 µg/mL [1]. | -- |

| Biofilm Inhibition (MSSA & MRSA) | MBIC₅₀ = 6.25 µg/mL [1]. | 50% inhibition of biofilm formation [1]. |

| Fluorescence Microscopy | Investigates mechanism of action against S. aureus [1]. | Uses fluorophores SYTO9 (labels live cells) and Propidium Iodide (PI, labels dead cells); this compound disrupts bacterial membrane, similar to nisin [1]. |

| In Vivo Toxicity (Galleria mellonella) | Evaluates systemic toxicity [1]. | No lethality observed at 100 µg/mL after 80 hours [1]. |

| Enzyme Inhibition Assay | IC₅₀ for α-glucosidase: < 100 nM [2]. | Suggests potential for managing diabetes [2]. |

Biosynthesis Pathway

In nature, this compound is biosynthesized through the polyketide pathway. The key precursor is isoliquiritigenin, which undergoes oxidation, O-methylation, and prenylation to form the retrochalcone skeleton [3]. The following diagram illustrates this pathway.

Biosynthesis of this compound from primary precursors via the retrochalcone pathway [3].

Research Context and Potential

This compound belongs to the prenylated chalcone family. The prenyl (or isoprenyl) side chain significantly enhances its biological activity by improving membrane affinity and interactions with target proteins [4]. Its structural similarity to other licorice-derived retrochalcones, particularly the clinically investigated Licochalcone A, makes it a promising candidate for drug discovery [4] [3].

Research on this compound is still evolving. Future work should focus on:

- Mechanism of Action: Delving deeper into its molecular targets, especially its potent anti-biofilm and membrane-disrupting effects [1].

- In Vivo Efficacy: Conducting more comprehensive animal studies to confirm its therapeutic potential and safety profile [1].

- Structural Optimization: Using synthetic chemistry to create novel analogs with improved efficacy and pharmacokinetic properties [5].

References

- 1. Synthesis, Antibacterial Effects, and Toxicity of ... [mdpi.com]

- 2. This compound | α-Glucosidase Inhibitor [medchemexpress.com]

- 3. Natural retrochalcones: rare compounds with diverse ... [link.springer.com]

- 4. Recent Advances in the Synthesis and Biological Applications ... [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in vitro and in vivo anti-drug ... [sciencedirect.com]

Comprehensive Technical Guide: Molecular Mechanisms and Therapeutic Potential of Licochalcone C

Introduction and Chemical Overview

Licochalcone C (LCC) is a naturally occurring retrochalcone predominantly isolated from various species of the Glycyrrhiza genus (licorice plants), particularly Glycyrrhiza inflata. As a member of the chalcone family, LCC features a characteristic 1,3-diaryl-2-propen-1-one structure consisting of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. This molecular architecture is crucial for its biological activity, as the electron-delocalized system enables interactions with diverse cellular targets. LCC exists predominantly as the more thermodynamically stable trans (E) isomer, which has been confirmed through NMR spectroscopy and X-ray crystallography in related compounds. The compound's chemical structure includes a C-isoprenyl (γ,γ-dimethylallyl) substituent and methoxy groups at specific positions, with molecular formula C₂₁H₂₂O₄ and molecular weight of 338.40 g/mol [1] [2].

The synthesis of LCC typically involves multiple steps, with recent methodologies achieving approximately 10% overall yield through a six-step process that includes non-regioselective C-isoprenylation, MOM-protection, O-methylation, Claisen-Schmidt condensation, and final MOM-deprotection. Characterization via (^1)H and (^{13})C nuclear magnetic resonance (NMR) reveals distinctive signals, including two doublets (δH 7.99, 1H, J = 15.6 Hz for H-β; δH 7.68, 1H, J = 15.6 Hz for H-α) confirming the α,β-unsaturated ketone bridge, and a carbonyl signal at δC 187.4. Mass spectrometry analysis shows a protonated molecule ion [M + 1]+ at m/z 339.17, further confirming its molecular structure [1].

Direct Molecular Targets and Signaling Pathways

This compound exerts its multifaceted biological effects through interactions with several key molecular targets and the modulation of crucial cellular signaling pathways. Understanding these interactions provides insights into its therapeutic potential across various disease contexts.

Primary Molecular Targets

Table 1: Direct Molecular Targets of this compound

| Molecular Target | Effect of LCC | Experimental Evidence | Biological Consequence |

|---|---|---|---|

| EGFR | Inhibits kinase activity | In vitro kinase assay, molecular docking | Decreased phosphorylation of EGFR and downstream signaling |

| AKT | Inhibits kinase activity | In vitro kinase assay, molecular docking | Reduction in p-AKT levels, induction of apoptosis |

| α-glucosidase | Potent inhibition (IC₅₀ <100 nM) | Enzyme activity assays | Potential antidiabetic applications |

| PTP1B | Moderate inhibition (IC₅₀ = 92.43 μM) | Enzyme activity assays | Potential for diabetes and obesity management |

Recent research has identified EGFR and AKT as direct targets of LCC. In vitro kinase assays demonstrated significant inhibition of both EGFR and AKT kinase activities by LCC. Molecular docking simulations using AutoDock Vina indicated that LCC potentially binds within the ATP-binding pockets of these kinases, thereby competing with ATP and reducing phosphorylation. In colorectal cancer cells (HCT116), treatment with LCC resulted in dose-dependent decreases in phosphorylated EGFR (pEGFR) and phosphorylated AKT (pAKT) levels, confirming the functional impact on these signaling pathways [3].

Beyond its kinase targets, LCC demonstrates potent inhibition of α-glucosidase with an IC₅₀ of less than 100 nM, indicating potential applications in diabetes management. It also moderately inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 92.43 μM, another target relevant to insulin signaling sensitization [4].

Key Regulated Signaling Pathways

Table 2: Signaling Pathways Modulated by this compound

| Signaling Pathway | Effect of LCC | Cellular Process Affected | Experimental Models |

|---|---|---|---|

| EGFR/AKT | Downregulation | Cell proliferation, survival | HCT116 colorectal cancer cells |

| ROS/JNK/p38 | Upregulation | Apoptosis, stress response | HCT116, oral squamous carcinoma |

| Cell Cycle Regulators | Modulation of p21, p27, cyclin B1, cdc2 | G2/M phase arrest | HCT116, HCT116-OxR cells |

| PI3K/Akt/eNOS | Upregulation | Anti-inflammatory response | H9c2 cardiomyocytes |

| NF-κB/iNOS/NO | Downregulation | Anti-inflammatory response | LPS-stimulated H9c2 cells |

LCC modulates several critical signaling cascades that contribute to its therapeutic effects. In cancer models, LCC treatment leads to reactive oxygen species (ROS) generation, which subsequently activates the JNK and p38 kinases. This ROS-mediated stress response contributes to mitochondrial dysfunction and apoptosis induction. Simultaneously, LCC impacts cell cycle progression by modulating the expression of key regulators including p21, p27, cyclin B1, and cdc2, resulting in G₂/M phase arrest [3].

In inflammatory contexts, LCC demonstrates differential regulation of opposing signaling pathways. In LPS-stimulated H9c2 cardiomyocytes, LCC suppresses the NF-κB/iNOS/NO pathway while simultaneously activating the PI3K/Akt/eNOS pathway. This dual mechanism allows LCC to inhibit pro-inflammatory mediators while promoting anti-inflammatory and protective signaling cascades. The use of LY294002, a specific PI3K inhibitor, abolished the protective effects of LCC, confirming the essential role of this pathway in its anti-inflammatory activity [5].

Anticancer Mechanisms of Action

Apoptosis Induction

This compound demonstrates potent pro-apoptotic activity across multiple cancer cell lines through both intrinsic and extrinsic apoptotic pathways. In colorectal cancer models, LCC treatment induces mitochondrial membrane potential (MMP) dysregulation, leading to cytochrome c release into the cytoplasm and subsequent activation of caspase cascades. This mitochondrial apoptosis pathway is characterized by increased Bax/Bcl-2 ratio, activation of caspase-9 and caspase-3, and cleavage of poly (ADP-ribose) polymerase (PARP). The ROS generation triggered by LCC treatment precedes these apoptotic events, and antioxidant treatment with N-acetylcysteine (NAC) significantly attenuates LCC-induced apoptosis, confirming the central role of oxidative stress in this process [3].

In both oxaliplatin-sensitive and oxaliplatin-resistant colorectal cancer cells (HCT116 and HCT116-OxR), LCC treatment resulted in dose-dependent apoptosis as confirmed by Annexin V/7-AAD staining. After 48 hours of treatment with 20 μM LCC, approximately 40-50% of cells underwent apoptosis. This effect was accompanied by increased expression of pro-apoptotic proteins Bax and Bak, while anti-apoptotic proteins Bcl-2 and Bcl-xL were downregulated. The pan-caspase inhibitor Z-VAD-FMK significantly reduced LCC-induced cell death, further confirming the caspase-dependent nature of the apoptosis [3].

Cell Cycle Arrest

LCC effectively inhibits cancer cell proliferation through induction of cell cycle arrest at the G₂/M phase transition. This effect is mediated through the modulation of key cell cycle regulators, including increased expression of cyclin-dependent kinase inhibitors p21 and p27, and decreased levels of cyclin B1 and cdc2. In HCT116 colorectal cancer cells, treatment with 20 μM LCC for 24 hours resulted in approximately 60% of cells accumulating in the G₂/M phase, compared to 15% in untreated controls. This cell cycle arrest contributes to the antiproliferative effects of LCC observed in various cancer models [3].

The ability of LCC to induce cell cycle arrest is particularly valuable in overcoming chemotherapy resistance. In oxaliplatin-resistant HCT116 cells (HCT116-OxR), LCC maintained similar potency in inhibiting cell growth and inducing G₂/M arrest compared to parental cells, with IC₅₀ values of approximately 15 μM after 48 hours of treatment. This suggests that LCC can bypass common resistance mechanisms and may represent a promising approach for treating refractory cancers [3].

Inhibition of Metastasis and Angiogenesis

Emerging evidence indicates that LCC interferes with multiple stages of cancer progression, including metastasis and angiogenesis. While research in this area is more limited compared to other licochalcones, LCC has been shown to inhibit the EGFR/AKT pathway, which plays crucial roles in cell migration, invasion, and angiogenesis. In oral squamous cell carcinoma models, LCC treatment suppressed cell migration and invasion through regulation of the JAK2/STAT3 signaling pathway [3].

Figure 1: this compound's integrated anticancer signaling network. LCC simultaneously inhibits proliferative pathways (EGFR/AKT) while activating stress responses (ROS/JNK/p38) and cell cycle inhibitors, converging on apoptosis execution.

Antibacterial Activity and Mechanisms

Spectrum of Antibacterial Activity

This compound demonstrates potent antibacterial effects against a broad spectrum of Gram-positive bacteria, with particular efficacy against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) values for LCC against Gram-positive bacteria range from 6.2 μg/mL to 50.0 μg/mL, with identical activity against both MSSA and MRSA (MIC = 12.5 μg/mL). This suggests that LCC's mechanism of action differs from β-lactam antibiotics and that it may not target penicillin-binding proteins, making it a promising candidate against resistant strains [1].

Table 3: Antibacterial Activity Profile of this compound

| Bacterial Strain | MIC Value | Resistance Status | Notable Findings |

|---|---|---|---|

| MSSA | 12.5 μg/mL | Methicillin-sensitive | Equivalent potency against MRSA |

| MRSA | 12.5 μg/mL | Methicillin-resistant | Bypasses β-lactam resistance |

| Mycobacterium spp. | 36.2-125 μg/mL | Various species | Includes potential TB targets |

| Helicobacter pylori | 25 μg/mL | Acid-adapted | Notable Gram-negative activity |

| Pseudomonas aeruginosa | >400 μg/mL | Multi-drug resistant | Ineffective due to efflux pumps |

Among Gram-negative bacteria, LCC shows selective activity against Helicobacter pylori (MIC = 25 μg/mL), but demonstrates limited efficacy against other Gram-negative pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli (MIC > 400 μg/mL). This restricted activity against most Gram-negative bacteria is likely attributed to the presence of effective efflux pumps in these species that reduce intracellular accumulation of LCC. Research on similar chalcones has shown that combination with efflux pump inhibitors can restore antibacterial activity against Gram-negative strains, suggesting a potential strategy to broaden LCC's spectrum [1].

Antibacterial Mechanism of Action

LCC exerts its antibacterial effects through multiple mechanisms, with the primary action being bacterial membrane disruption. Fluorescence microscopy studies using propidium iodide (PI) and SYTO9 as fluorophores have demonstrated that LCC effectively compromises bacterial membrane integrity in S. aureus, similarly to the known pore-forming antibiotic nisin. This membrane disruption leads to increased permeability and eventual cell death [1].

Additionally, LCC demonstrates significant inhibition of biofilm formation in both MSSA and MRSA strains, with MBIC₅₀ values of 6.25 μg/mL for both strains. This anti-biofilm activity is particularly valuable for addressing persistent infections, as biofilms confer substantial resistance to conventional antibiotics and host immune responses. The ability to inhibit biofilm formation at concentrations below the MIC suggests that LCC may interfere with quorum sensing or early adhesion processes essential for biofilm development [1].

Anti-inflammatory and Other Biological Activities

Modulation of Inflammatory Signaling Pathways

This compound exhibits potent anti-inflammatory properties through coordinated regulation of multiple inflammatory signaling pathways. In LPS-stimulated H9c2 cardiomyocytes, LCC treatment effectively suppresses nuclear factor-κB (NF-κB) translocation and downstream pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1). Simultaneously, LCC upregulates the PI3K/Akt/eNOS signaling pathway, which contributes to its protective effects in inflammatory contexts. The specific PI3K inhibitor LY294002 completely abolished LCC's anti-inflammatory activity, confirming the essential role of this pathway [5].

The anti-inflammatory mechanism of LCC involves differential regulation of competing nitric oxide synthase enzymes. While suppressing iNOS expression (which produces pro-inflammatory NO), LCC enhances endothelial NOS (eNOS) activity through PI3K/Akt-mediated phosphorylation, promoting the production of protective nitric oxide that maintains vascular homeostasis and exerts anti-inflammatory effects. This dual regulation of NOS isoforms represents a sophisticated mechanism for fine-tuning the inflammatory response [5].

Figure 2: this compound's dual-pathway regulation of inflammatory signaling. LCC simultaneously inhibits the pro-inflammatory NF-κB pathway while activating the protective PI3K/Akt/eNOS axis, resulting in net anti-inflammatory effects.

Additional Biological Activities

Beyond its well-established anticancer and antibacterial properties, LCC demonstrates several other biologically significant activities:

Cardioprotective Effects: In models of septic myocardial dysfunction, LCC treatment attenuated cardiac dysfunction by modulating inflammatory responses in cardiomyocytes, suggesting potential applications in cardiovascular therapeutics [5].

Enzyme Inhibition: LCC shows potent inhibition of α-glucosidase (IC₅₀ <100 nM), indicating potential for diabetes management by delaying carbohydrate digestion and glucose absorption. Its moderate inhibition of PTP1B (IC₅₀ = 92.43 μM) further supports potential antidiabetic applications [4].

Neuroprotective Potential: While direct evidence for LCC is limited, related chalcones have shown neuroprotective effects through inhibition of monoamine oxidase (MAO) and modulation of neuronal signaling pathways, suggesting possible avenues for LCC research in neurodegenerative disorders [6].

Experimental Methodologies and Technical Approaches

Key Assays for Evaluating Anticancer Activity

Research on this compound's anticancer mechanisms employs a range of standardized assays to comprehensively evaluate its effects on cancer cells:

Cell Viability Assessment: The MTT assay is routinely used to determine IC₅₀ values and cytotoxic profiles. Typical protocols involve seeding cells (5.0×10³ cells/well for HCT116) in 96-well plates, treating with LCC (0-20 μM) for 24-48 hours, adding MTT solution (5 mg/mL), and measuring absorbance at 570 nm after formazan crystal dissolution [3].

Apoptosis Detection: Annexin V/7-AAD double staining followed by flow cytometry is the standard method for quantifying apoptosis. Cells are treated with LCC, harvested, washed with PBS, and stained with Muse Annexin V & Dead Cell Reagent before analysis using a Muse Cell Analyzer. This allows discrimination between live, early apoptotic, late apoptotic, and necrotic cell populations [3].

Cell Cycle Analysis: Following LCC treatment, cells are fixed with 70% ethanol, stained with Muse Cell Cycle reagent, and analyzed by flow cytometry to determine distribution across different cell cycle phases [3].

Colony Formation Assay: The soft agar assay evaluates anchorage-independent growth, a hallmark of transformation. Base layers contain 0.6% agar in culture medium with LCC, while top layers contain 0.3% agar with suspended cells (8.0×10³ cells/well). Colonies larger than 50 μm are counted after 2-3 weeks [3].

Molecular Target Identification Approaches

Several sophisticated approaches have been employed to identify LCC's direct molecular targets:

In Vitro Kinase Assays: These direct biochemical assays measure the inhibition of kinase activities (EGFR, AKT) by LCC in cell-free systems, providing unambiguous evidence of direct target engagement [3].

Molecular Docking Simulations: Computational approaches using AutoDock Vina simulate the binding interactions between LCC and potential target proteins, predicting binding affinities and interaction modes within ATP-binding pockets [3].

Western Blot Analysis: Standard technique for monitoring changes in protein phosphorylation and expression levels in response to LCC treatment, allowing validation of pathway modulation in cellular contexts [3].

Therapeutic Potential and Research Gaps

Comparative Analysis of Licochalcones

Among the various licochalcones, Licochalcone A has been the most extensively studied, with well-characterized effects on multiple cancer types through regulation of EGFR/ERK, PI3K/Akt/mTOR, and other signaling pathways. However, emerging research indicates that LCC possesses distinct biological activities and potentially unique molecular targets that differentiate it from other licochalcones. While Licochalcone A has demonstrated prominent anticancer effects and the ability to inhibit efflux of antineoplastic drugs from cancer cells, LCC shows particularly strong activity against colorectal cancer and oxaliplatin-resistant variants, suggesting potential applications in treatment-resistant malignancies [7] [8] [3].

Research Gaps and Future Directions

Despite promising preclinical data, several significant research gaps remain regarding LCC's therapeutic potential:

Limited In Vivo Studies: Most current knowledge derives from in vitro models, with insufficient animal studies to validate efficacy and safety in whole-organism contexts [7] [8].

Pharmacokinetic Profiling: Comprehensive absorption, distribution, metabolism, and excretion (ADME) studies are lacking, though preliminary data suggest chalcones generally face challenges with rapid metabolism and low bioavailability [6].

Formulation Development: Optimal delivery systems for overcoming physicochemical limitations and improving target tissue accumulation have not been explored for LCC.

Combination Therapies: Potential synergistic effects with existing chemotherapeutic agents or antibiotics remain largely uninvestigated.

Toxicological Assessment: Systematic toxicity evaluations in relevant animal models are necessary to establish therapeutic windows.

Future research should prioritize addressing these gaps to facilitate the translation of LCC from a promising preclinical candidate to a viable therapeutic agent. Particular emphasis should be placed on investigating its utility in overcoming drug resistance in cancer and bacterial infections, where its unique mechanisms of action may provide advantages over conventional therapies [7] [1] [3].

Conclusion

This compound represents a multifunctional natural compound with demonstrated efficacy across multiple disease models, including cancer, bacterial infections, and inflammatory conditions. Its activity stems from interactions with specific molecular targets (particularly EGFR and AKT) and modulation of critical signaling pathways involved in cell survival, proliferation, and stress response. The unique chemical structure of LCC, featuring the characteristic chalcone framework with specific substituents, underlies its biological activities.

References

- 1. Synthesis, Antibacterial Effects, and Toxicity of ... [mdpi.com]

- 2. Pharmacological potential of natural chalcones: a recent ... [frontiersin.org]

- 3. This compound Inhibits the Growth of Human Colorectal ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Mechanism | Concentration [selleckchem.com]

- 5. Biological Effect of this compound on the Regulation ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Licorice Chalcones as Molecular Genes and ... [mdpi.com]

- 7. Anticancer effects of licochalcones: A review of the mechanisms [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer effects of licochalcones: A review of the ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Licochalcone C-Induced Apoptosis in Cancer Cells

Introduction to Licochalcone C

This compound (LCC) is a prenylated chalconoid belonging to the flavonoid family of natural products, primarily isolated from the roots of Glycyrrhiza inflata (Chinese licorice). Its chemical structure features a 1,3-diaryl-2-propen-1-one core characterized by an α,β-unsaturated ketone functionality, which confers significant electrophilic properties and enables interaction with critical biological nucleophiles [1]. This compound has attracted considerable research interest due to its promising anticancer activities across multiple cancer cell lines, inducing programmed cell death through modulation of several key apoptotic pathways. The presence of the prenyl moiety significantly enhances LCC's membrane affinity and bioavailability, facilitating improved cellular uptake and stronger interactions with biomolecular targets compared to non-prenylated analogues [1].

The anticancer efficacy of LCC has been demonstrated against diverse malignancies including bladder, oral, esophageal, and colorectal cancers, with emerging evidence supporting its activity against drug-resistant variants [2] [3] [4]. As a lead compound in oncological drug discovery, LCC represents a promising scaffold for the development of novel chemotherapeutic agents, particularly due to its multi-target mechanism of action that simultaneously modulates several key signaling nodes in cancer cell survival and proliferation pathways. This technical review comprehensively examines the molecular mechanisms underlying LCC-induced apoptosis, experimental methodologies for studying its effects, and its potential therapeutic applications in oncology.

Multicancer Apoptotic Activity of this compound

This compound demonstrates broad-spectrum anticancer activity through the induction of apoptotic cell death across diverse cancer types. The compound exerts its effects in a concentration- and time-dependent manner, with varying potency across different cancer cell lines. The following table summarizes the key quantitative findings on LCC's pro-apoptotic effects:

Table: Summary of this compound-Induced Apoptotic Activity Across Cancer Cell Types

| Cancer Type | Cell Lines | IC₅₀ / Effective Concentrations | Key Apoptotic Markers | Primary Pathways | Citations |

|---|---|---|---|---|---|

| Bladder Cancer | T24 | Concentration-dependent (5-20 µM) | ↓Bcl-2, Bcl-w, Bcl-XL; ↑Bax, Bim; ↑caspase-3 activity; ↑cleaved PARP | Mitochondrial (Intrinsic) | [2] |

| Oral Squamous Cell Carcinoma | HN22, HSC4 | Dose-dependent (Specific values not provided) | ↓Bcl-2, Mcl-1, Survivin; ↑Bax, cleaved Bid; ↑multi-caspase activity; ↑DR4/DR5 | JAK2/STAT3; Death Receptor | [3] |

| Esophageal Squamous Carcinoma | KYSE series | 19-36 µM (48h treatment) | G1 arrest; ↓cyclin D1; ↑p21, p27; ROS generation; cytochrome c release; ↑ER stress markers (GRP78, CHOP) | ROS/MAPK (JNK, p38) | [5] |

| Colorectal Cancer | HCT116, HCT116-OxR | Significant growth inhibition at 5-20 µM | Cell cycle arrest; ↑p21, p27; ↓cyclin B1, cdc2; ROS generation; MMP disruption; cytochrome c release | EGFR/AKT; Mitochondrial | [4] |

The differential sensitivity of various cancer types to LCC highlights the compound's complex mechanism of action, which likely depends on the specific genetic and molecular background of each cancer cell type. Notably, LCC maintains efficacy against oxaliplatin-resistant colorectal cancer cells (HCT116-OxR), indicating its potential utility in treating chemotherapy-resistant malignancies [4]. The consistency of LCC's effects across multiple cancer types, particularly its ability to activate mitochondrial membrane permeabilization and caspase activation, underscores the conservation of its core apoptotic mechanism despite variations in upstream signaling.

Molecular Targets and Signaling Pathways in LCC-Induced Apoptosis

Regulation of Bcl-2 Family Proteins and Mitochondrial Pathway

This compound directly modulates the balance of pro- and anti-apoptotic Bcl-2 family proteins, initiating the intrinsic mitochondrial apoptotic pathway. In T24 human bladder cancer cells, LCC treatment significantly reduces mRNA expression of anti-apoptotic members including Bcl-2, Bcl-w, and Bcl-XL, while simultaneously upregulating pro-apoptotic factors Bax and Bim [2]. This altered expression ratio creates a permissive environment for mitochondrial outer membrane permeabilization (MOMP), leading to the dissipation of mitochondrial membrane potential (ΔΨm) and subsequent release of cytochrome c into the cytosol. The critical role of Bcl-2 family proteins in LCC-induced apoptosis was confirmed through inhibition studies with ABT-737, a specific Bcl-2 family inhibitor, which significantly reduced LCC-mediated cell death [2].

The release of cytochrome c following mitochondrial membrane disruption triggers the formation of the apoptosome complex, which activates caspase-9 and the downstream executioner caspase-3. In colorectal cancer cells, LCC-induced mitochondrial dysfunction is accompanied by reactive oxygen species (ROS) generation, which further amplifies the apoptotic signal [4]. The resulting caspase-3 activation leads to the cleavage of PARP, a hallmark of apoptotic execution, which facilitates cellular dismantling and prevents DNA repair [2] [4]. This mitochondrial pathway represents a conserved mechanism of LCC action across multiple cancer types, demonstrating its effectiveness in triggering the intrinsic apoptotic cascade.

Death Receptor Pathway and Extrinsic Apoptosis

In addition to the mitochondrial pathway, LCC activates the extrinsic apoptotic pathway through upregulation of death receptors in certain cancer types. In oral squamous cell carcinoma, LCC treatment significantly increases the expression of DR4 and DR5 death receptors, which are cell surface receptors that initiate apoptosis when bound to their ligands [3]. This effect is accompanied by generation of reactive oxygen species and upregulation of the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein), which is known to mediate death receptor expression in response to cellular stress.

The activation of death receptors leads to formation of the death-inducing signaling complex (DISC), which recruits and activates caspase-8. This initiator caspase can then directly activate executioner caspases or amplify the apoptotic signal through cleavage of Bid (a Bcl-2 family protein), creating a crosstalk mechanism between the extrinsic and intrinsic pathways [3]. The dual activation of both apoptotic pathways creates a synergistic pro-apoptotic signal that enhances cell death execution and may overcome resistance mechanisms that cancer cells employ against single-pathway targeting.

JAK2/STAT3 Signaling Inhibition

LCC demonstrates significant inhibitory activity against the JAK2/STAT3 signaling pathway, a critical oncogenic cascade in multiple cancer types. In oral squamous cell carcinoma cells, molecular docking studies revealed that LCC tightly interacts with the ATP-binding site of JAK2, directly inhibiting its kinase activity [3]. This interaction was confirmed through pull-down binding assays and kinase activity assays, establishing JAK2 as a direct molecular target of LCC.

The inhibition of JAK2 leads to downstream suppression of STAT3 phosphorylation and nuclear translocation, preventing the transcription of STAT3-targeted anti-apoptotic genes including Bcl-2, Mcl-1, and Survivin [3]. These proteins play crucial roles in maintaining cell survival and inhibiting apoptosis, and their downregulation significantly sensitizes cancer cells to apoptotic stimuli. The JAK2/STAT3 pathway represents a particularly attractive target for cancer therapy, as its constitutive activation is associated with tumor progression, metastasis, and therapy resistance in multiple cancer types.

EGFR and AKT Signaling Inhibition

In colorectal cancer cells, LCC directly targets EGFR and AKT kinases, key regulators of proliferative and survival signaling. In vitro kinase assays demonstrated that LCC effectively inhibits the kinase activities of both EGFR and AKT, with molecular docking simulations indicating that LCC binds within their ATP-binding pockets [4]. This direct inhibition was further corroborated by observed decreases in phosphorylation of EGFR and AKT in LCC-treated cells.

The inhibition of EGFR/AKT signaling leads to downstream cell cycle arrest through modulation of cell cycle regulators including p21, p27, cyclin B1, and cdc2 [4]. Additionally, LCC treatment induces significant ROS generation in colorectal cancer cells, which is accompanied by phosphorylation of JNK and p38 kinases, connecting the EGFR/AKT inhibition to stress-activated signaling pathways. The simultaneous targeting of both EGFR and AKT positions LCC as a multi-targeted agent capable of disrupting parallel survival pathways, which may enhance its efficacy against cancer cells that develop resistance through pathway redundancy.

ROS/MAPK Pathway Activation

LCC potently activates the ROS/MAPK signaling pathway in multiple cancer types, particularly in esophageal squamous carcinoma cells. Treatment with LCC significantly increases intracellular ROS levels, which function as secondary messengers to activate stress-responsive MAPK signaling cascades, including JNK and p38 [5]. The ROS generation is accompanied by decreased mitochondrial membrane potential, cytochrome c release, and increased multi-caspase activity, positioning ROS upstream of mitochondrial apoptotic events.

The activation of JNK and p38 leads to phosphorylation of c-Jun and other transcription factors that regulate pro-apoptotic gene expression. Additionally, LCC induces the expression of ER stress markers GRP78 and CHOP, connecting ROS generation to endoplasmic reticulum stress-mediated apoptosis [5]. The critical role of ROS in LCC-induced apoptosis has been confirmed through intervention studies with antioxidants, which significantly attenuate LCC-mediated cell death. This ROS-dependent mechanism represents a conserved apoptotic pathway across multiple cancer types treated with LCC.

Key Experimental Methodologies for Assessing LCC Activity

Cell Viability and Cytotoxicity Assessment

The assessment of LCC's effects on cancer cell viability typically employs standardized in vitro assays that quantitatively measure metabolic activity or membrane integrity. The MTT assay is most frequently utilized, which measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [4]. Protocol details include seeding cells in 96-well plates at densities of 4-8×10³ cells/well depending on cell type, followed by 24-hour incubation for attachment. Cells are then treated with LCC at varying concentrations (typically 0-40 μM) for 24-72 hours. After treatment, MTT solution (5 mg/mL) is added and incubated for 1-4 hours at 37°C, followed by dissolution of formed formazan crystals in DMSO and measurement of absorbance at 570 nm using a microplate spectrophotometer [4]. The IC₅₀ values are calculated from dose-response curves, providing a quantitative measure of LCC's potency against different cancer cell types.

Additional viability assessment methods include the soft agar colony formation assay, which evaluates anchorage-independent growth as a measure of transformative potential [4]. This assay involves preparing a bottom layer of 0.6% agar in culture medium with test compounds, followed by a top layer of 0.3% agar containing cells (8×10³ cells/well) with treatments. After 2-3 weeks of incubation, colonies larger than 50 μm in diameter are counted using light microscopy. This method is particularly valuable for assessing LCC's ability to inhibit tumorigenic growth in a more physiologically relevant three-dimensional context, providing complementary data to monolayer culture viability assays.

Apoptosis Detection Techniques

Multiple complementary techniques are employed to detect and quantify LCC-induced apoptosis. The Annexin V/7-AAD double staining assay is widely used to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations [4]. The standard protocol involves treating cells with LCC for 24-48 hours, followed by harvesting, washing with PBS, and staining with Annexin V-FITC and 7-AAD according to manufacturer instructions. Fluorescence intensity is measured using flow cytometry, with Annexin V-positive/7-AAD-negative cells classified as early apoptotic and double-positive cells as late apoptotic. This method provides quantitative apoptosis assessment and can detect apoptosis in its early stages before loss of membrane integrity.

Caspase activity assays provide additional confirmation of apoptotic induction through measurement of key executioner caspases. For detection of caspase-3 activity, a common protocol uses a fluorogenic substrate such as DEVD-AFC [2]. Cells are treated with LCC, harvested, and lysed, followed by incubation with substrate solution. The release of fluorescent AFC is measured using a fluorometer with excitation at 400 nm and emission at 505 nm. Increased caspase-3 activity confirms the activation of the executive phase of apoptosis. Additional apoptosis detection methods include morphological assessment of nuclear condensation and fragmentation using DNA-binding dyes like Hoechst 33342 or DAPI, and Western blot analysis of apoptotic markers such as cleaved PARP, which serves as a hallmark of caspase-mediated apoptosis [2] [3].

Mitochondrial Function Assessment

Evaluation of LCC's effects on mitochondrial function employs several specialized techniques. Mitochondrial membrane potential (ΔΨm) is commonly assessed using fluorescent dyes such as JC-1, which exhibits potential-dependent accumulation in mitochondria [3] [5]. In healthy cells with high ΔΨm, JC-1 forms aggregates emitting red fluorescence, while in apoptotic cells with diminished ΔΨm, it remains in monomeric form emitting green fluorescence. The fluorescence ratio (red/green) provides a quantitative measure of mitochondrial depolarization. Protocol typically involves staining LCC-treated cells with JC-1 dye for 20-30 minutes at 37°C, followed by flow cytometric analysis or fluorescence microscopy.

Cytochrome c release from mitochondria is assessed through subcellular fractionation and Western blotting [3]. After LCC treatment, cells are fractionated into mitochondrial and cytosolic components using differential centrifugation. The purity of fractions is verified using markers such as COX4 for mitochondria and α-tubulin for cytosol. Released cytochrome c in the cytosolic fraction is detected by immunoblotting, providing direct evidence of mitochondrial outer membrane permeabilization. Additional mitochondrial assessments include measurement of ROS production using fluorescent probes like DCFH-DA, and evaluation of expression changes in Bcl-2 family proteins through Western blot or RT-PCR analyses [2] [5].

Molecular Interaction Studies

Understanding LCC's direct molecular targets requires specialized biochemical and computational approaches. Pull-down binding assays are employed to confirm direct interactions between LCC and putative target proteins like JAK2 or EGFR [3] [4]. In this method, the target protein is incubated with LCC-conjugated beads, with control beads used to assess nonspecific binding. After incubation and washing, bound proteins are eluted and detected through Western blotting, confirming direct physical interaction.

Molecular docking simulations provide structural insights into LCC-protein interactions [3] [4]. These computational studies typically use programs like AutoDock Vina to model LCC binding within the ATP-binding pockets of target kinases. The docking protocol involves preparing the protein structure by removing water molecules and adding hydrogens, defining a grid box around the binding site, and running multiple docking simulations to generate binding poses ranked by binding affinity. The resulting models suggest specific interaction patterns such as hydrogen bonds and hydrophobic interactions that explain LCC's inhibitory activity against specific kinases. Kinase activity assays then functionally validate these interactions by measuring LCC's effects on recombinant kinase activity toward specific substrates [4].

Therapeutic Potential and Future Perspectives

This compound demonstrates particular promise as a therapeutic agent against drug-resistant cancers. In oxaliplatin-resistant colorectal cancer cells (HCT116-OxR), LCC significantly inhibits growth and induces apoptosis at concentrations similar to those effective in oxaliplatin-sensitive cells [4]. This ability to overcome resistance mechanisms represents a significant advantage over conventional chemotherapeutics, suggesting LCC's potential either as a standalone treatment for resistant malignancies or as a combination agent to prevent resistance development.

The multi-target nature of LCC's action—simultaneously modulating Bcl-2 family proteins, inhibiting survival signaling through JAK2/STAT3 and EGFR/AKT pathways, and activating stress responses through ROS/MAPK signaling—likely contributes to its efficacy against resistant cells [2] [3] [4]. This polypharmacological approach presents a higher barrier to resistance development compared to single-target agents. Additionally, LCC's ability to activate multiple apoptotic pathways (both intrinsic and extrinsic) provides redundant death signals that can overcome common apoptosis evasion mechanisms in cancer cells.

While the current evidence for LCC's anticancer efficacy is primarily derived from in vitro models, the consistent apoptotic effects across multiple cancer types provide a strong rationale for further development. Future research should focus on optimizing LCC's pharmacokinetic properties through structural modifications, evaluating its efficacy in more complex in vivo models, and exploring synergistic combinations with established chemotherapeutic agents. The development of LCC derivatives with improved potency and selectivity may ultimately yield clinically viable candidates for treating aggressive and therapy-resistant cancers.

The following diagram illustrates the integrated apoptotic signaling network activated by this compound across multiple cancer types:

Integrated Apoptotic Signaling Network of this compound

References

- 1. Recent Advances in the Synthesis and Biological Applications ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis via B-cell lymphoma 2 family proteins in T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induced Apoptosis in Human Oral ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Growth of Human Colorectal ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces cell cycle G1 arrest and apoptosis ... [pubmed.ncbi.nlm.nih.gov]

Synthesis and Biological Evaluation of Licochalcone C: Application Notes and Protocols for Researchers

Introduction and Chemical Background

Licochalcone C (LCC) is a rare, naturally occurring retrochalcone found in the roots of Glycyrrhiza species (licorice) and is characterized by a distinct C-isoprenyl substitution on its B-ring [1]. As a member of the chalcone family, it possesses the classic 1,3-diaryl-2-propen-1-one structure, but its specific substitution pattern is responsible for its unique biological profile [2] [1]. Recent studies have highlighted LCC's promising antibacterial and antibiofilm activities, particularly against drug-resistant strains like MRSA and Helicobacter pylori, with an additional potential role as an α-glucosidase inhibitor [3] [1]. Its low systemic toxicity in preliminary models further underscores its therapeutic potential [1] [4]. These application notes provide a detailed, step-by-step synthesis protocol and standardized methodologies for evaluating the biological activity of LCC, aimed at supporting research and development efforts in medicinal chemistry.

Synthetic Protocol for this compound

The synthesis of this compound is achieved through a six-step sequence involving C-isoprenylation, protection, condensation, and deprotection steps, yielding the final product with an overall yield of approximately 10% [1]. The following workflow and detailed protocol outline the entire process.

Step-by-Step Synthesis Procedure

Step a: C-Isoprenylation (Non-regioselective at C-3)

- Objective: Introduce the isoprenyl group to the C-3 position of β-resorcylaldehyde (1).

- Procedure: Dissolve β-resorcylaldehyde (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or acetone). Add isoprenyl bromide (1.2 equiv) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv). Heat the reaction mixture to 50-60°C with stirring under an inert atmosphere (N₂ or Ar) for 6-8 hours. Monitor reaction completion by TLC (Thin-Layer Chromatography). Upon completion, pour the mixture into ice-water and extract with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude isoprenylated product. Purify by flash column chromatography [1].

Step b: MOM-Protection at O-4

- Objective: Protect the hydroxyl group at the O-4 position with a methoxymethyl (MOM) ether.

- Procedure: Dissolve the isoprenylated product from Step a (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice-bath. Add chloromethyl methyl ether (MOM-Cl) (1.5 equiv) slowly, followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by careful addition of a saturated aqueous NaHCO₃ solution. Extract with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate. The MOM-protected intermediate can be used in the next step without further purification or purified by flash chromatography if necessary [1].

Step c: O-Methylation at O-2

- Objective: Methylate the hydroxyl group at the O-2 position.

- Procedure: Dissolve the MOM-protected intermediate (1.0 equiv) in anhydrous acetone or DMF. Add methyl iodide (CH₃I) (2.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 3.0 equiv). Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-5 hours). Cool, filter to remove the salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to obtain the O-methylated product [1].

Step d: Claisen-Schmidt Condensation

- Objective: Form the α,β-unsaturated ketone bridge via condensation with 4-hydroxybenzaldehyde.

- Procedure: Dissolve the O-methylated product from Step c (1.0 equiv) and 4-hydroxybenzaldehyde (1.2 equiv) in absolute ethanol. Add a catalytic amount of piperidine (0.1 equiv) and a few drops of concentrated HCl. Stir the reaction mixture at room temperature or under gentle heating (40-50°C) for 12-24 hours. The product precipitates out as the reaction proceeds. Collect the solid by vacuum filtration and wash thoroughly with cold ethanol to yield the crude condensed chalcone [1].

Step e: MOM-Deprotection of Hydroxyl Groups

- Objective: Remove the MOM protecting groups to reveal the free phenolic hydroxyls.

- Procedure: Dissolve the condensed chalcone from Step d (1.0 equiv) in a mixture of DCM and methanol (3:1). Add concentrated HCl (2-3 equiv) and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC. After completion, neutralize the mixture carefully with a saturated NaHCO₃ solution and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting solid by recrystallization from ethanol or flash chromatography to obtain pure this compound as a light yellow solid [1].

Characterization and Analytical Data

Synthetic LCC should be characterized to confirm its structure and purity. The following table summarizes the key spectroscopic and physical data.

Table 1: Characterization Data for Synthetic this compound

| Parameter | Reported Data |

|---|---|

| Molecular Formula | C₂₁H₂₂O₄ [3] |

| Molecular Weight | 338.40 g/mol [3] |

| CAS Number | 144506-14-9 [3] [5] |

| Appearance | Light yellow to yellow solid [3] [5] |

| 1H NMR (DMSO-d₆) | δ 7.99 (1H, d, J = 15.6 Hz, H-β), 7.68 (1H, d, J = 15.6 Hz, H-α), 8.04 (2H, d, J = 8.7 Hz, H-2'/6'), 6.96 (2H, d, J = 8.7 Hz, H-3'/5'), 3.77 (3H, s, OCH₃), 5.25 (1H, m, -CH=), 3.37 (2H, d, J = 6.9 Hz, -CH₂-), 1.78 (3H, s, -CH₃), 1.66 (3H, s, -CH₃) [1] |

| 13C NMR (DMSO-d₆) | δ 187.4 (C=O), 138.4 (C-β), 119.5 (C-α)... [1] |

| HRMS (m/z) | Calculated for C₂₁H₂₂O₄: [M+H]⁺ 339.1596; Found: 339.17 [1] |

Biological Evaluation Protocols

Antibacterial and Antibiofilm Assays

This compound exhibits potent activity against Gram-positive bacteria and demonstrates a unique ability to disrupt bacterial membranes and inhibit biofilm formation [1].

Table 2: Antibacterial Activity Profile of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MSSA (Staphylococcus aureus) | 12.5 µg/mL [1] |

| MRSA (Methicillin-Resistant S. aureus) | 12.5 µg/mL [1] |

| Helicobacter pylori | 25 µg/mL [1] |

| Mycobacterium species | 36.2 - 125 µg/mL [1] |

| Pseudomonas aeruginosa | > 400 µg/mL [1] |

| Escherichia coli | > 400 µg/mL [1] |

Protocol 1: Broth Microdilution for MIC Determination

- Preparation of Compound Stock: Dissolve LCC in DMSO to prepare a stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), which is non-inhibitory to bacterial growth.

- Inoculum Preparation: Adjust the turbidity of bacterial suspensions in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard, then further dilute to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in each well.

- Microdilution Plate Setup: Perform twofold serial dilutions of the LCC stock solution directly in a 96-well microtiter plate using MHB. Include growth control (bacteria, no compound) and sterility control (medium only) wells.

- Incubation and Reading: Inoculate the wells with the prepared bacterial suspension, except for the sterility control. Seal the plate and incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of LCC that completely inhibits visible growth [1].

Protocol 2: Biofilm Inhibition Assay (MBIC₅₀)

- Biofilm Formation: Prepare a bacterial inoculum of MSSA or MRSA in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Add the inoculum to a 96-well flat-bottom plate.

- Compound Treatment: Add serially diluted LCC to the wells. Include a positive control (biofilm, no treatment) and a negative control (medium only).

- Incubation and Staining: Incub the plate statically at 37°C for 24 hours to allow biofilm formation. Carefully remove the planktonic cells and media, and wash the adhered biofilm gently with phosphate-buffered saline (PBS).

- Biofilm Quantification: Fix the biofilm with methanol and stain with 0.1% crystal violet for 15 minutes. Wash off the excess stain, solubilize the bound crystal violet with 33% acetic acid, and measure the absorbance at 570 nm. The MBIC₅₀ is the minimum concentration that inhibits 50% of biofilm formation compared to the untreated control. LCC has shown an MBIC₅₀ of 6.25 µg/mL against both MSSA and MRSA [1].

Protocol 3: Membrane Disruption Assay (Fluorescence Microscopy)

- Bacterial Culture and Treatment: Grow S. aureus to mid-log phase. Treat the bacterial cells with LCC at a concentration near the MIC (e.g., 12.5 µg/mL) for 2-4 hours. Use an untreated culture as a control.

- Staining: Pellet the cells and resuspend in PBS. Add a mixture of two fluorescent nucleic acid stains: SYTO9 (labels all cells, green fluorescence) and propidium iodide (PI) (only enters cells with damaged membranes, red fluorescence). Incubate in the dark for 15 minutes.

- Visualization: Wash the cells, resuspend in PBS, and place a drop on a microscope slide. Visualize under a fluorescence microscope. Cells with intact membranes will fluoresce green, while those with LCC-disrupted membranes will fluoresce red, indicating loss of membrane integrity [1].

Enzymatic Inhibition Assay

This compound is a potent inhibitor of α-glucosidase, an enzyme relevant to diabetes research [3].

Protocol 4: α-Glucosidase Inhibition Assay

- Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the buffer to a final concentration of 0.2 U/mL. Prepare the substrate solution, p-nitrophenyl-α-D-glucopyranoside (pNPG), at 3 mM in the same buffer.

- Reaction Setup: In a 96-well plate, mix 50 µL of LCC solution (at various concentrations in DMSO) with 100 µL of the enzyme solution. Pre-incubate at 37°C for 10 minutes.

- Initiate Reaction: Add 50 µL of the pNPG substrate solution to start the reaction. Incubate the mixture at 37°C for 30 minutes.

- Terminate Reaction and Quantify: Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution. The enzyme hydrolyzes pNPG to release p-nitrophenol, which is yellow. Measure the absorbance at 405 nm. Calculate the percentage inhibition and the IC₅₀ value, which is the concentration of LCC that inhibits 50% of the enzyme activity. LCC has been reported to have an IC₅₀ of < 100 nM in this assay [3].

Concluding Remarks and Safety Notes

The protocols outlined provide a robust framework for the synthesis, characterization, and biological evaluation of this compound. Its significant activity against drug-resistant Gram-positive bacteria and potent α-glucosidase inhibition make it a promising lead compound.

Toxicity Note: Initial systemic toxicity assessment using Galleria mellonella larvae demonstrated that LCC was not lethal at 100 µg/mL over an 80-hour observation period, indicating a promising preliminary safety profile for a natural product lead [1] [4].

Disclaimer for Research Use: These protocols are intended for research purposes only. All chemical reactions should be planned and performed by trained chemists in a appropriately equipped laboratory, adhering to all relevant safety regulations, especially when handling corrosive, toxic, or moisture-sensitive reagents.

References

- 1. Synthesis, Antibacterial Effects, and Toxicity of ... [mdpi.com]

- 2. Frontiers | Pharmacological potential of natural chalcones: a recent... [frontiersin.org]

- 3. This compound | α-Glucosidase Inhibitor [medchemexpress.com]

- 4. , Antibacterial Effects, and Toxicity of Synthesis ... - Peeref Licochalcone [peeref.com]

- 5. This compound – Natural Chalcone [apexbt.com]

Licochalcone C antibacterial assay methods

Antibacterial Profile of Licochalcone C

The table below summarizes the quantitative antibacterial activity of this compound against a range of bacterial species, as determined by Minimum Inhibitory Concentration (MIC) assays [1].

Table 1: Antibacterial Spectrum of this compound (MIC values)

| Bacterial Species / Strain | MIC Value (µg/mL) |

|---|---|

| Gram-positive Bacteria | |

| Staphylococcus epidermidis | 6.2 |

| Streptococcus sanguinis | 6.2 |

| Staphylococcus aureus (MSSA) | 12.5 |

| Staphylococcus aureus (MRSA) | 12.5 |

| Streptococcus mutans | 12.5 |

| Streptococcus sobrinus | 12.5 |

| Enterococcus faecalis | 50.0 |

| Streptococcus pneumoniae | 50.0 |

| Mycobacteria | |

| Mycobacterium tuberculosis | 31.2 |

| Mycobacterium avium | 62.5 |

| Mycobacterium kansasii | 125.0 |

| Gram-negative Bacteria | |

| Helicobacter pylori | 25.0 |

| Pseudomonas aeruginosa | >400 |

| Klebsiella pneumoniae | >400 |

| Escherichia coli | >400 |

| Biofilm Inhibition (MBIC50) | |

| S. aureus (MSSA) Biofilm | 6.25 |

| S. aureus (MRSA) Biofilm | 6.25 |

Detailed Experimental Protocols

Here are the detailed methodologies for key assays used to evaluate the antibacterial effects of LCC.

Broth Microdilution for MIC Determination

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) [1] [2].

- Principle: Determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Materials:

- Mueller Hinton Broth (MHB)

- 96-well sterile microtiter plates

- LCC stock solution (e.g., in DMSO)

- Bacterial suspension adjusted to 0.5 McFarland standard (~1-2 x 10^8 CFU/mL)

- Procedure:

- Compound Dilution: Perform two-fold serial dilutions of LCC in MHB along the 96-well plate. A typical concentration range might be from 400 µg/mL to 0.78 µg/mL.

- Inoculation: Dilute the bacterial suspension in MHB to achieve a final density of approximately 5 x 10^5 CFU/mL in each well.

- Incubation: Incubate the plate at 37°C for 16-24 hours.

- Result Reading: The MIC is the lowest concentration of LCC that completely inhibits visible turbidity (bacterial growth). To determine the Minimum Bactericidal Concentration (MBC), aliquot from clear wells onto agar plates and incubate; the MBC is the lowest concentration showing no colony growth [3].

Time-Kill Assay

This assay assesses the bactericidal kinetics of LCC [2] [4].

- Principle: Evaluate the rate at which an antibacterial agent kills a bacterial population over time.

- Materials:

- LCC at desired multiples of the MIC (e.g., 1x, 2x, 4x MIC)

- Sterile MHB

- Phosphate Buffered Saline (PBS)

- Mueller Hinton Agar (MHA) plates

- Procedure:

- Setup: Exponentially growing bacteria (~1 x 10^6 CFU/mL) are treated with LCC in flasks.

- Incubation & Sampling: Incubate at 37°C. Take samples at predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 hours).

- Viable Count: Serially dilute each sample in PBS, plate onto MHA, and incubate. Count colonies after 24 hours.

- Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL compared to the initial inoculum defines bactericidal activity.

Biofilm Inhibition Assay (MBIC)

This protocol measures the minimum concentration required to inhibit biofilm formation by 50% (MBIC50) [1].

- Principle: Quantify the effect of a compound on the formation of a bacterial biofilm.

- Materials:

- 96-well flat-bottom microtiter plates

- LCC solution

- Crystal violet stain (0.04% w/v)

- Acetic acid (33% v/v) or ethanol

- Procedure:

- Biofilm Growth: Prepare a bacterial suspension and add it to wells containing serial dilutions of LCC. Incubate under conditions that promote biofilm formation (e.g., 37°C for 24 hours).

- Biofilm Fixation & Staining: Gently wash wells with PBS to remove non-adherent cells. Fix the biofilm with methanol or air drying, then stain with crystal violet for 10-15 minutes.

- Destaining & Quantification: Wash off excess stain and solubilize the bound crystal violet with 33% acetic acid or ethanol.

- Analysis: Measure the absorbance at 550 nm (A550). The MBIC50 is the concentration of LCC that causes a 50% reduction in absorbance compared to the untreated control.

Bacterial Membrane Disruption Assay

This method evaluates membrane damage using a fluorescent dye [1] [4].

- Principle: Use Propidium Iodide (PI), a fluorescent dye that enters only cells with compromised membranes and binds to DNA.

- Materials:

- Bacterial suspension in buffer (e.g., 5 mM HEPES with 20 mM glucose, pH 7.2)

- Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

- LCC solution

- Fluorescence microplate reader

- Procedure:

- Dye Loading: Incubate a bacterial suspension with PI (e.g., 7.5 µg/mL) for 10 minutes at 37°C.

- Treatment: Add LCC (at MIC or sub-MIC concentrations) to the suspension.

- Measurement: Immediately transfer to a microplate and monitor fluorescence intensity every 2-5 minutes for up to 60 minutes (Ex/Em: ~535/615 nm).

- Analysis: An increase in fluorescence over time indicates disruption of the bacterial cytoplasmic membrane and loss of membrane integrity.

Proposed Mechanism of Action

Current research indicates that this compound exerts its antibacterial effects primarily through membrane disruption. The following diagram synthesizes this mechanism and the assays used to confirm it.

Key Experimental Evidence Supporting the Mechanism:

- Membrane Permeabilization: Fluorescence microscopy using SYTO9 and Propidium Iodide (PI) confirmed that LCC disrupts the S. aureus membrane, similarly to the pore-forming antimicrobial nisin. PI fluorescence increase indicates compromised membrane integrity [1].

- Dissipation of Proton Motive Force (PMF): Studies on the related licorice flavonoid Glabrol showed it rapidly dissipated the PMF in S. aureus. The PMF is essential for energy generation, and its collapse leads to bacterial death [2] [4]. This mechanism is considered relevant for LCC as well.

- Inhibition of Biofilm Formation: LCC demonstrated potent activity against MRSA and MSSA biofilms, with low MBIC50 values. A disrupted membrane can interfere with the initial adhesion and community signaling required for biofilm development [1].

Important Notes on Mechanism Interpretation

It is crucial to note that while the membrane disruption mechanism is strongly supported by experimental evidence [1] [2], the specific inhibition of the NF-κB signaling pathway is primarily associated with the anti-inflammatory effects of Licochalcone A in host cells during infection [5]. This should not be cited as a direct antibacterial mechanism of this compound against bacteria.

Concluding Remarks

This compound is a promising natural compound with potent activity against Gram-positive bacteria, mycobacteria, and H. pylori, including drug-resistant strains like MRSA. Its ability to inhibit biofilms and disrupt bacterial membranes makes it a compelling candidate for further development into novel antibacterial agents or as a coating for medical devices [1].

The protocols outlined here provide a robust framework for researchers to evaluate its efficacy and mechanism of action. Future work may focus on further elucidating its precise molecular targets and exploring synergistic combinations with conventional antibiotics.

References

- 1. Synthesis, Antibacterial Effects, and Toxicity of Licochalcone - PMC C [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antibacterial Effect and Mode of Action of Flavonoids From... [frontiersin.org]

- 3. Biocompatible combinations of nisin and licorice polyphenols exert... [amb-express.springeropen.com]

- 4. Antibacterial Effect and Mode of Action of Flavonoids From ... [pmc.ncbi.nlm.nih.gov]

- 5. Network pharmacology and experimental verification of the ... [frontiersin.org]

Comprehensive Application Note: Licochalcone C Biofilm Inhibition Assay Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Introduction and Biological Significance

Methicillin-resistant Staphylococcus aureus (MRSA) represents a formidable challenge in healthcare settings worldwide due to its extensive antibiotic resistance profile and capacity to form treatment-resistant biofilms. The emergence of biofilm-associated MRSA infections has significantly complicated clinical management, as biofilms can provide up to 1000-fold increased antibiotic resistance compared to planktonic cells and effectively evade host immune responses [1] [2]. The pressing need for novel therapeutic agents that can overcome these resistance mechanisms has directed scientific attention toward natural products with antimicrobial properties, particularly prenylated chalcones derived from traditional medicinal plants.

Licochalcone C (LCC), a rare retrochalcone predominantly found in Glycyrrhiza species (licorice), has recently emerged as a promising candidate for addressing MRSA biofilm-related infections. This compound belongs to a class of C-isoprenylated chalcones that demonstrate enhanced bioactivity compared to their non-prenylated counterparts, largely due to improved membrane interaction and cellular uptake [3]. While most previous research has focused on the more abundant Licochalcone A, recent investigations have revealed that LCC possesses potent antibacterial and antibiofilm properties specifically against MRSA strains, with the additional advantage of low cytotoxicity in preliminary toxicity models [4] [5]. This application note consolidates the most current research findings and provides detailed methodologies for evaluating the antibiofilm activity of LCC against MRSA, offering researchers a comprehensive framework for advancing investigational applications of this promising compound.

Antibacterial and Antibiofilm Activity of this compound

Spectrum of Antibacterial Activity

This compound demonstrates a marked antibacterial efficacy against a spectrum of Gram-positive bacteria, including methicillin-resistant and methicillin-sensitive strains of S. aureus. Research data indicate that LCC exhibits minimum inhibitory concentration (MIC) values ranging from 6.2 to 50.0 μg/mL against various Gram-positive pathogens, with particularly promising activity against MRSA and MSSA at identical MIC values of 12.5 μg/mL [4]. This consistent activity against both methicillin-sensitive and resistant strains suggests that LCC's mechanism of action differs from that of β-lactam antibiotics and may not involve penicillin-binding proteins, positioning it as a promising agent against resistant bacterial strains.

Table 1: Antibacterial Activity of this compound Against Bacterial Pathogens

| Bacterial Species | MIC (μg/mL) | Classification |

|---|---|---|

| Staphylococcus aureus (MSSA) | 12.5 | Gram-positive |

| Staphylococcus aureus (MRSA) | 12.5 | Gram-positive |

| Staphylococcus epidermidis | 6.2 | Gram-positive |

| Enterococcus faecalis | 50.0 | Gram-positive |

| Streptococcus pneumoniae | 50.0 | Gram-positive |

| Helicobacter pylori | 25.0 | Gram-negative |

| Mycobacterium tuberculosis | 31.2 | Mycobacteria |

| Pseudomonas aeruginosa | >400 | Gram-negative |

| Klebsiella pneumoniae | >400 | Gram-negative |

| Escherichia coli | >400 | Gram-negative |

The spectrum of LCC's antibacterial activity reveals several important patterns. While the compound demonstrates potent activity against Gram-positive organisms, it shows limited efficacy against most Gram-negative bacteria (with the exception of Helicobacter pylori), likely due to the effective efflux pump systems in Gram-negative species that prevent intracellular accumulation of antibacterial compounds [5]. This selective activity profile nonetheless positions LCC as a valuable candidate for targeting Gram-positive infections, particularly those caused by staphylococcal species.

Biofilm Inhibition Potential

The antibiofilm properties of this compound represent perhaps its most therapeutically promising characteristic. Biofilm formation is a critical virulence mechanism for MRSA, contributing significantly to the persistence of infections and resistance to conventional antibiotics. Research findings demonstrate that LCC effectively inhibits biofilm formation in both MSSA and MRSA strains, with MBIC50 values of 6.25 μg/mL for both strains [4]. This concentration is notably lower than the MIC for planktonic cells, suggesting that LCC may disrupt biofilm formation at sub-inhibitory concentrations, an important consideration for potential therapeutic applications where complete bacterial eradication may not be immediately necessary.

Table 2: Biofilm Inhibition Activity of this compound Against MRSA

| Parameter | Value | Experimental Details |

|---|---|---|

| MBIC50 (MSSA) | 6.25 μg/mL | Microtiter plate assay |

| MBIC50 (MRSA) | 6.25 μg/mL | Microtiter plate assay |

| Biofilm Inhibition Mechanism | Membrane disruption | Fluorescence microscopy with PI/SYTO9 |

| Membrane Activity Comparison | Similar to nisin | Positive control reference |

| Toxicity (Galleria mellonella) | Not lethal at 100 μg/mL (80h) | In vivo larval model |

The consistent antibiofilm effect against both MSSA and MRSA is particularly significant from a therapeutic perspective, as it suggests that LCC's antibiofilm mechanism operates independently of the methicillin resistance determinant. This distinguishes LCC from β-lactam antibiotics, whose efficacy is significantly compromised by the presence of mecA gene products in MRSA strains. The ability to target biofilms across bacterial resistance phenotypes makes LCC an attractive candidate for further development as an antibiofilm agent, particularly for surface applications where preventing biofilm formation on medical devices could reduce the incidence of device-related infections.

Mechanism of Action

Bacterial Membrane Disruption

The primary mechanism through which this compound exerts its antibacterial and antibiofilm effects involves direct disruption of bacterial membrane integrity. Investigations using fluorescence microscopy with the membrane-impermeable DNA stain propidium iodide (PI) and the membrane-permeable nucleic acid stain SYTO9 have demonstrated that LCC treatment results in significant membrane damage in S. aureus cells, similar to the effect observed with nisin, a known pore-forming antimicrobial peptide [4]. This membrane disruption leads to increased permeability and loss of membrane potential, ultimately resulting in bacterial cell death.

The presence of the prenyl (isoprenyl) moiety in LCC's chemical structure significantly enhances its interaction with bacterial membranes. Prenylated chalcones like LCC exhibit stronger membrane affinity compared to their non-prenylated counterparts, facilitating improved penetration into the lipid bilayer and increasing the compound's bioavailability at its site of action [3]. This structural characteristic contributes to the enhanced bioactivity observed with LCC and related prenylated chalcones, highlighting the importance of the prenyl group for optimal antibacterial activity.

Molecular Targets and Signaling Pathways

Beyond its direct membrane effects, this compound likely influences several key molecular pathways involved in biofilm formation and maintenance. While the exact molecular targets of LCC in MRSA are still under investigation, research on related chalcones provides insight into potential mechanisms. Studies indicate that chalcone derivatives can inhibit efflux pump activity, as demonstrated by compound 3b from a recent series of substituted chalcones that effectively blocked MRSA efflux pumps [6]. This activity could potentiate the effects of conventional antibiotics and reduce the development of resistance.